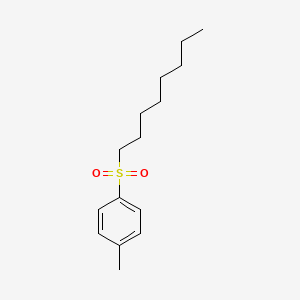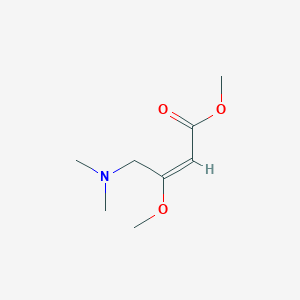
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is an organic compound that features a dimethylamino group, a methoxy group, and an ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate can be synthesized through a base-catalyzed Michael addition reaction. This involves the reaction of dimethylamine with methyl 3-methoxyacrylate under basic conditions. The reaction is typically carried out in a solvent-free environment, which aligns with green chemistry principles .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis routes. These routes are designed to maximize yield and purity while minimizing environmental impact. The use of catalytic amounts of base and solvent recovery techniques are common practices to enhance the sustainability of the production process .
化学反応の分析
Types of Reactions
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
科学的研究の応用
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
作用機序
The mechanism of action of methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Another compound with a dimethylamino group and ester functionality, used as a green solvent.
Dimethylaminoethyl methacrylate: A compound with similar functional groups, used in polymer chemistry.
Uniqueness
Methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Its combination of a dimethylamino group and a methoxy group in an ester framework makes it versatile for various applications in synthesis and research.
特性
CAS番号 |
86242-41-3 |
|---|---|
分子式 |
C8H15NO3 |
分子量 |
173.21 g/mol |
IUPAC名 |
methyl (E)-4-(dimethylamino)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C8H15NO3/c1-9(2)6-7(11-3)5-8(10)12-4/h5H,6H2,1-4H3/b7-5+ |
InChIキー |
BUTXFWOZFVEDCZ-FNORWQNLSA-N |
異性体SMILES |
CN(C)C/C(=C\C(=O)OC)/OC |
正規SMILES |
CN(C)CC(=CC(=O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-Carbamoyl-2-[(3-chlorophenyl)methyl]hydrazinylidene}acetic acid](/img/structure/B14421937.png)
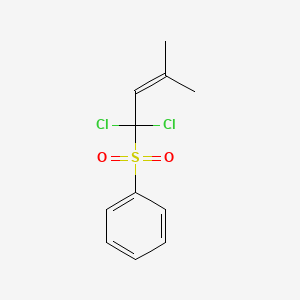
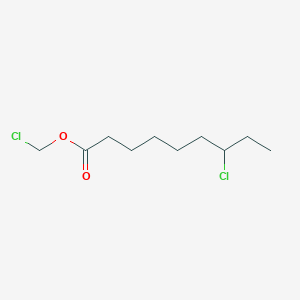
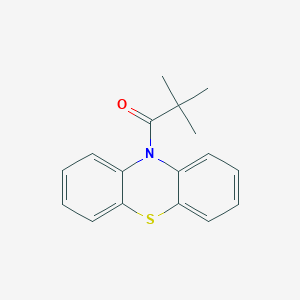
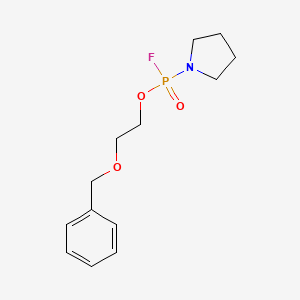
![4-Methyl-2-[(2-methylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421958.png)
![N-Ethyl-N-{[(trimethylsilyl)oxy]methyl}ethanamine](/img/structure/B14421961.png)
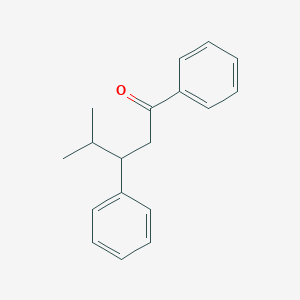
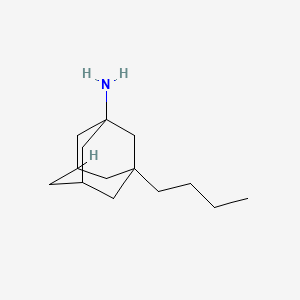
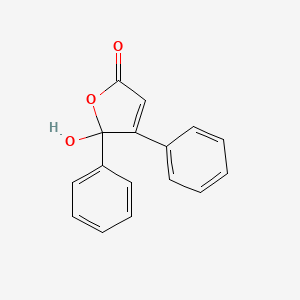
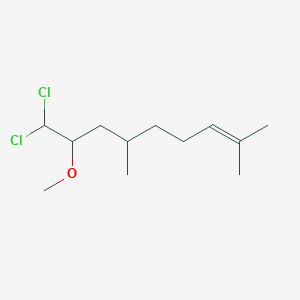
![8-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazine-1,2-diol](/img/structure/B14421993.png)
![4-[2-(Dimethylamino)ethoxy]benzene-1,2-dicarbonitrile](/img/structure/B14421995.png)
